![molecular formula C22H14F2N4O3S B2847818 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1226449-40-6](/img/no-structure.png)

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

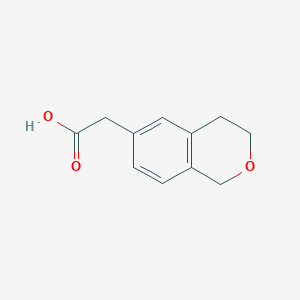

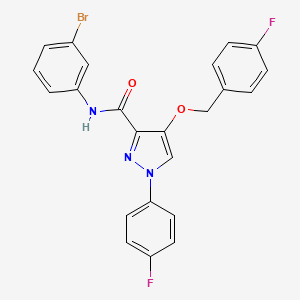

3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H14F2N4O3S and its molecular weight is 452.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Interaction Studies

Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been conducted to understand their molecular interactions, specifically as antagonists for the CB1 cannabinoid receptor. These studies employ molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (3D-QSAR) models to elucidate the binding mechanisms to receptors, which can provide insights into the development of new pharmacological agents (Shim et al., 2002).

Anticancer Research

Compounds with a piperazine substituent have shown potential in anticancer activity. For instance, polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated in vitro across various cancer cell lines, revealing some compounds as effective anticancer agents. This suggests a potential avenue for research into the anticancer applications of the chemical compound (Turov, 2020).

Antimicrobial and Antitumor Activity

Further research on related compounds includes the synthesis and evaluation of their antimicrobial and antitumor activities. For example, novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant anticancer activity against certain cell lines, indicating potential therapeutic applications (Kumar et al., 2016).

Synthesis and Structural Analysis

Research also encompasses the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies are crucial for the rational design of compounds with desired biological activities (Lv et al., 2013).

Mecanismo De Acción

Target of Action

A similar compound was found to have a potent in vitro antipromastigote activity, which suggests that it might interact with similar targets .

Mode of Action

This could result in changes to cellular processes, leading to the observed biological effects .

Biochemical Pathways

Based on the compound’s potential antipromastigote activity, it could be inferred that it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .

Result of Action

Given its potential antipromastigote activity, it could be inferred that the compound may exert cytotoxic effects on parasites, leading to their death .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide' involves the reaction of 5-chloro-2-methylphenylpiperazine with sulfonyl chloride, followed by reaction with N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "sulfonyl chloride", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "5-chloro-2-methylphenylpiperazine is dissolved in dichloromethane and cooled to 0°C.", "Sulfonyl chloride is added dropwise to the reaction mixture, followed by triethylamine.", "The reaction mixture is stirred at room temperature for 2 hours.", "N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide is added to the reaction mixture and stirred for an additional 2 hours.", "The reaction mixture is quenched with water and extracted with dichloromethane.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure and the crude product is purified by column chromatography using diethyl ether as the eluent.", "The final product, '3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide', is obtained as a white solid." ] } | |

Número CAS |

1226449-40-6 |

Fórmula molecular |

C22H14F2N4O3S |

Peso molecular |

452.44 |

Nombre IUPAC |

3-[(4-fluorophenyl)methyl]-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H14F2N4O3S/c23-15-5-1-13(2-6-15)11-28-21(29)19-17(9-10-32-19)27(22(28)30)12-18-25-20(26-31-18)14-3-7-16(24)8-4-14/h1-10H,11-12H2 |

Clave InChI |

OITPGDGBRHLJMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)

![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2847745.png)

![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)